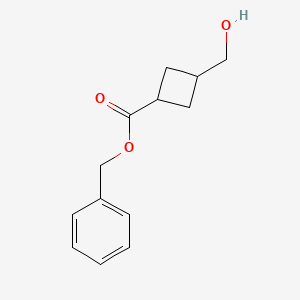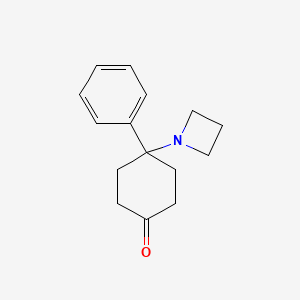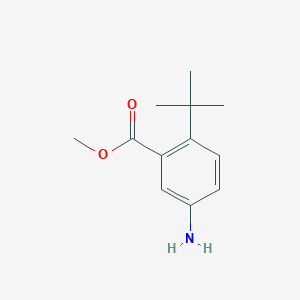
2,4-Dimethyl(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl(trifluoromethylthio)benzene, commonly referred to as 2,4-DMTB, is a compound that has been studied extensively in recent years due to its diverse range of applications. It is a derivative of the aromatic hydrocarbon benzene, which is composed of a single ring of six carbon atoms, and is classified as an organosulfur compound. 2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the manufacture of semiconductors.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dimethyl(trifluoromethylthio)benzene involves the introduction of a trifluoromethylthio group onto a benzene ring that already contains two methyl groups.
Starting Materials
2,4-dimethylphenol, trifluoromethanesulfenyl chloride, aluminum chloride, chloroform, sodium hydroxide, wate
Reaction
2,4-dimethylphenol is reacted with trifluoromethanesulfenyl chloride in the presence of aluminum chloride as a catalyst and chloroform as a solvent to form 2,4-dimethylphenyl trifluoromethyl sulfide., The resulting sulfide is then treated with sodium hydroxide and water to hydrolyze the sulfide group and form 2,4-Dimethyl(trifluoromethylthio)benzene.
Applications De Recherche Scientifique
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers, in the manufacture of semiconductors, and in the study of biochemical and physiological processes.
Mécanisme D'action
2,4-DMTB is an organic compound that is capable of undergoing a variety of chemical reactions. It is capable of undergoing nucleophilic substitution reactions, in which a nucleophile (an atom or molecule that is attracted to an electron-rich center) reacts with an electrophile (an atom or molecule that is attracted to an electron-poor center). It is also capable of undergoing electrophilic addition reactions, in which an electrophile reacts with an electron-rich center (such as a double bond).
Effets Biochimiques Et Physiologiques
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds, and is thus an important compound for laboratory experiments. The advantages of using 2,4-DMTB in laboratory experiments include its high yield and cost-effectiveness. However, it is important to note that 2,4-DMTB is a highly reactive compound and should be handled with care. It is also important to note that the compound should be stored in a cool, dry place and should be handled with protective equipment.
Orientations Futures
The use of 2,4-DMTB in scientific research has opened up a variety of potential future directions. One potential direction is the development of new pharmaceuticals and agrochemicals based on 2,4-DMTB. Another potential direction is the development of new polymers and semiconductors based on 2,4-DMTB. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2,4-DMTB, as well as its potential applications in medicine and agriculture. Finally, further research could be conducted to explore new methods of synthesizing 2,4-DMTB, as well as new methods of storing and handling the compound.
Propriétés
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl(trifluoromethylthio)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


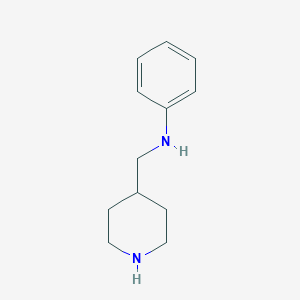



![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


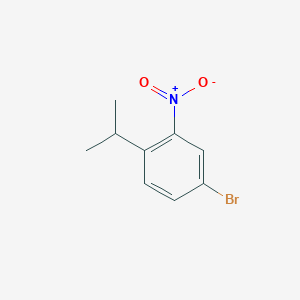
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
